

BMS-986034 selectivity profiling against other receptors

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Compound of Interest		
Compound Name:	BMS-986034	
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BMS-986034: A Profile of a Selective GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3][4] This guide provides a comparative overview of BMS-986034, focusing on its selectivity, mechanism of action, and the experimental protocols used to characterize such compounds.

Selectivity Profile of BMS-986034

While **BMS-986034** is described as a "potent and selective" GPR119 agonist, specific quantitative data on its binding affinity or functional activity against a broad panel of other receptors, ion channels, and enzymes is not publicly available in peer-reviewed literature or corporate disclosures.[1][5] This type of comprehensive selectivity screening is a critical step in preclinical drug development to identify potential off-target effects that could lead to adverse events.[6]

For a comprehensive assessment of selectivity, a compound like **BMS-986034** would typically be tested against a panel of hundreds of molecular targets. The results of such a screening are



usually presented in a table comparing the potency at the primary target (GPR119) with the activity at other targets. Below is a template of how such data would be presented.

Table 1: Representative Selectivity Profiling Data for a GPR119 Agonist

Target Class	Specific Target	Assay Type	BMS-986034 Activity (IC50 or Ki)	Selectivity Fold (vs. GPR119)
Primary Target	GPR119	cAMP Accumulation	[Example: 10 nM]	-
GPCRs	Adrenergic α1A	Radioligand Binding	>10,000 nM	>1000x
Dopamine D2	Radioligand Binding	>10,000 nM	>1000x	
Muscarinic M1	Radioligand Binding	>10,000 nM	>1000x	_
Serotonin 5- HT2A	Radioligand Binding	>10,000 nM	>1000x	_
Ion Channels	hERG	Electrophysiolog y	>10,000 nM	>1000x
Kinases	ABL1	Kinase Activity	>10,000 nM	>1000x
Enzymes	COX-2	Enzyme Activity	>10,000 nM	>1000x

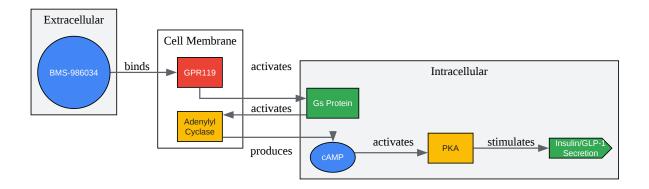
Note: The data presented in this table is illustrative and does not represent actual experimental results for **BMS-986034**.

GPR119 Signaling Pathway

GPR119 is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[2] Upon agonist binding, GPR119 activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP can then activate Protein Kinase A



(PKA) and other downstream effectors, ultimately leading to glucose-dependent insulin secretion from pancreatic β -cells and GLP-1 secretion from intestinal L-cells.



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Caption: GPR119 signaling pathway upon activation by an agonist like **BMS-986034**.

Experimental Protocols

The selectivity of a GPR119 agonist like **BMS-986034** is typically determined through a series of in vitro assays. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Off-Target Screening

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing an indication of its binding affinity.

Objective: To determine the binding affinity (Ki) of **BMS-986034** at a panel of non-GPR119 receptors.

Materials:

Cell membranes prepared from cell lines overexpressing the target receptors.



- Radiolabeled ligands specific for each target receptor (e.g., [³H]-Prazosin for α1A-adrenergic receptor).
- Test compound (BMS-986034) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.

Procedure:

- In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of BMS-986034.
- For non-specific binding determination, a high concentration of a known, unlabeled ligand for the target receptor is added to separate wells.
- The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
- The mixture is then filtered through the filter plates to separate bound from free radioligand.
- The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of **BMS-986034** that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the production of the second messenger cAMP.



Objective: To determine the potency (EC50) of **BMS-986034** at GPR119 and other Gs-coupled receptors.

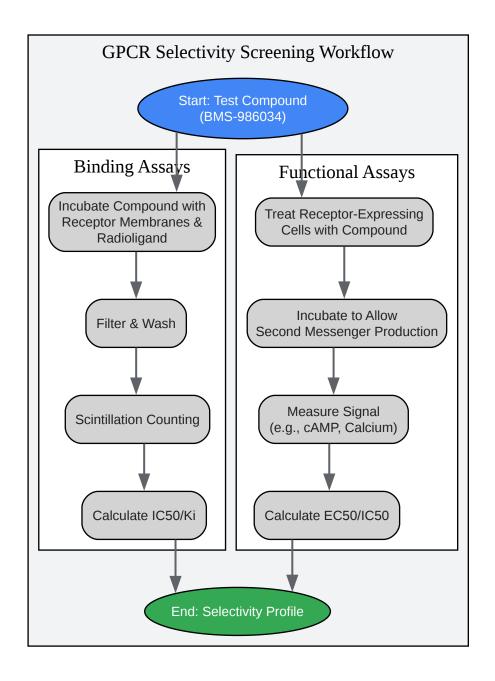
Materials:

- HEK293 cells stably expressing the target Gs-coupled receptor (e.g., GPR119).
- Test compound (BMS-986034) at various concentrations.
- Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

- Seed the cells in a 96-well plate and allow them to attach overnight.
- The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
- Add varying concentrations of BMS-986034 to the wells.
- Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
- A dose-response curve is generated, and the concentration of **BMS-986034** that produces 50% of the maximal response (EC50) is calculated.





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Caption: A generalized workflow for determining the selectivity profile of a GPCR agonist.

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